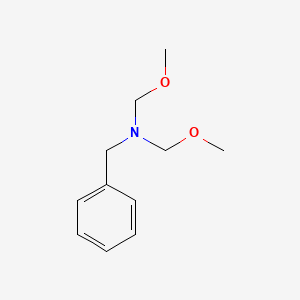

N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine

概要

説明

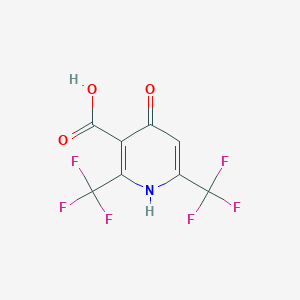

N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine, also known as N,N-bis(methoxymethyl)-1-phenylmethanamine, is a chemical compound with the molecular formula C11H17NO2 . It has a molecular weight of 195.26 g/mol .

Synthesis Analysis

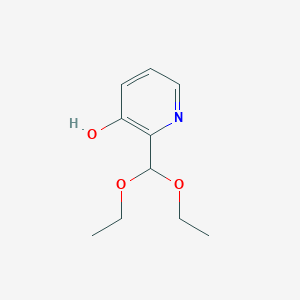

The synthesis of this compound has been reported in the literature . It has been used as an azomethine ylide equivalent in the formation of pyrrolidines .Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to a methoxy and methoxymethyl group . The InChI string isInChI=1S/C11H17NO2/c1-13-9-12(10-14-2)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 . Chemical Reactions Analysis

This compound has been used in the formation of azomethine ylides, which readily undergo [3+2] cycloaddition to α,ß-unsaturated esters affording N-benzyl substituted pyrrolidines .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 195.26 g/mol, a topological polar surface area of 21.7 Ų, and a complexity of 129 . The compound has a rotatable bond count of 6 and a hydrogen bond acceptor count of 3 .科学的研究の応用

Neuroleptic Activity

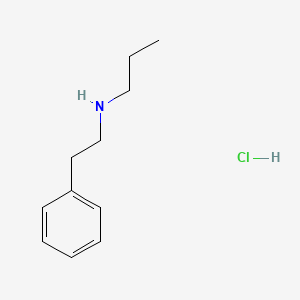

Research has explored the neuroleptic activity of benzamides, including derivatives of N,N-disubstituted ethylenediamines, for potential use in treating psychosis. One study found that certain benzamides exhibited potent neuroleptic activity, suggesting potential as drugs with fewer side effects for treating psychosis (Iwanami et al., 1981).

Binding Affinity and Selectivity in Transporters

A series of benzylpiperidine analogues of methoxyethyl were examined for their ability to bind to various transporters including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Some analogues displayed high affinity for the DAT and selectivity over SERT and NET, indicating their potential application in neurological studies or treatments (Greiner et al., 2003).

Antagonist Activity at 5-HT6 Receptor

N1-benzenesulfonylgramine and related compounds were identified as novel classes of 5-HT6 antagonists, indicating their potential application in neuropharmacology and the study of serotonin receptors (Pullagurla et al., 2003).

Steric Tolerance in Receptor Binding Sites

The steric tolerance in receptor binding sites was explored using 9-aminomethyl-9,10-dihydroanthracene (AMDA) analogs, providing insights into receptor-ligand interactions and the potential design of new therapeutic agents (Shah et al., 2010).

Cytotoxic Activity

A series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines exhibited cytotoxic activity against various cancer cell lines, indicating their potential in cancer research and therapy (Ramazani et al., 2014).

Serotonin 5-HT1A Receptor Biased Agonists

Novel derivatives of N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine were designed as biased agonists of serotonin 5-HT1A receptors. These compounds exhibited robust antidepressant-like activity in preliminary studies, suggesting potential in the development of antidepressant drugs (Sniecikowska et al., 2019).

Analytical Characterization in Forensic Toxicology

The analytical characterization of bioactive N-benzyl-substituted phenethylamines and methoxytryptamines was explored, providing valuable data for forensic toxicology and the understanding of novel psychoactive substances (Brandt et al., 2015).

Safety and Hazards

将来の方向性

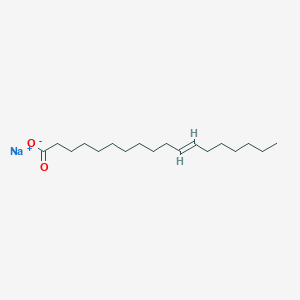

N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine has potential applications in the synthesis of pyrrolidine derivatives, which could be used as novel sodium channel blockers for the treatment of ischemia-related diseases .

Relevant Papers The compound has been cited in reputable papers and has been used in the practical, large-scale synthesis of chiral pyrrolidines .

作用機序

Target of Action

N-Benzyl-1-methoxy-N-(methoxymethyl)methanamine is a synthetic compound that primarily targets azomethine ylides . Azomethine ylides are 1,3-dipoles that play a crucial role in organic synthesis .

Mode of Action

The compound interacts with its targets by forming azomethine ylides, which readily undergo [3+2] cycloaddition . This interaction results in the formation of N-benzyl substituted pyrrolidines . The compound has also been used in asymmetric 1,3-dipolar cycloadditions in the practical, large-scale synthesis of chiral pyrrolidines .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the cycloaddition reaction pathway . The downstream effects of this pathway include the formation of functionalized N-heterocycles .

Pharmacokinetics

Its solubility in chloroform and ethyl acetate suggests that it may have good absorption and distribution characteristics

Result of Action

The primary result of the compound’s action is the formation of N-benzyl substituted pyrrolidines . These are used in the synthesis of various organic compounds. Additionally, the compound has been used to synthesize chiral pyrrolidines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and light , suggesting that its stability, efficacy, and action could be affected by these factors. Furthermore, the compound reacts with aqueous acid , indicating that pH could also influence its action.

特性

IUPAC Name |

N,N-bis(methoxymethyl)-1-phenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-13-9-12(10-14-2)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQPATSTAMCYFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN(CC1=CC=CC=C1)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(3-Methylbutyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3076800.png)

![4-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B3076847.png)

amine](/img/structure/B3076854.png)

![[1-(3,4-Dimethoxyphenyl)propyl]amine hydrochloride](/img/structure/B3076862.png)